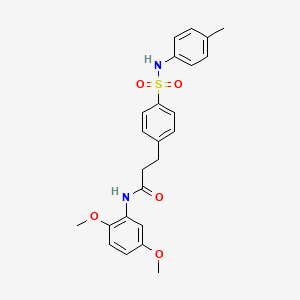
N-(2,5-dimethoxyphenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide, also known as DASB, is a chemical compound that has been widely used in scientific research. It is a selective serotonin reuptake inhibitor (SSRI) that is commonly used to study the serotonin transporter (SERT) in the brain.
科学研究应用
N-(2,5-dimethoxyphenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide has been widely used in scientific research to study the serotonin transporter (SERT) in the brain. SERT is a protein that is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This compound is a selective inhibitor of SERT, which means that it binds specifically to SERT and prevents the reuptake of serotonin. This allows researchers to study the role of serotonin in various physiological and pathological conditions.
作用机制
N-(2,5-dimethoxyphenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide binds to the SERT protein and prevents the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This increases the concentration of serotonin in the synaptic cleft, which can activate serotonin receptors on the postsynaptic neuron. This activation can lead to various physiological and pathological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the concentration of serotonin in the synaptic cleft, which can lead to increased activation of serotonin receptors. This activation can lead to various physiological effects, such as changes in mood, appetite, and sleep. This compound has also been shown to have potential therapeutic effects in conditions such as depression, anxiety, and obsessive-compulsive disorder.
实验室实验的优点和局限性
N-(2,5-dimethoxyphenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide has several advantages for lab experiments. It is a selective inhibitor of SERT, which means that it binds specifically to SERT and does not affect other neurotransmitter transporters. This allows researchers to study the role of serotonin in various physiological and pathological conditions. However, this compound also has some limitations. It has a short half-life, which means that it is rapidly metabolized and excreted from the body. This can make it difficult to study the long-term effects of this compound in vivo.
未来方向
There are several future directions for the study of N-(2,5-dimethoxyphenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide. One direction is to study the long-term effects of this compound in vivo. This could involve the use of sustained-release formulations or the development of new compounds that have a longer half-life. Another direction is to study the role of serotonin in various pathological conditions, such as depression, anxiety, and obsessive-compulsive disorder. This could involve the use of animal models or clinical trials in humans. Overall, the study of this compound and its effects on serotonin transporters has the potential to lead to new therapies for various neurological and psychiatric disorders.
合成方法
The synthesis of N-(2,5-dimethoxyphenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide involves several steps. The first step is the synthesis of 2,5-dimethoxyphenethylamine, which is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonamide. This sulfonamide is then reacted with 4-bromobenzaldehyde to form the final product, this compound.
属性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-17-4-9-19(10-5-17)26-32(28,29)21-12-6-18(7-13-21)8-15-24(27)25-22-16-20(30-2)11-14-23(22)31-3/h4-7,9-14,16,26H,8,15H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCICJJBWHQZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
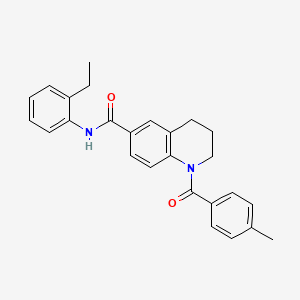
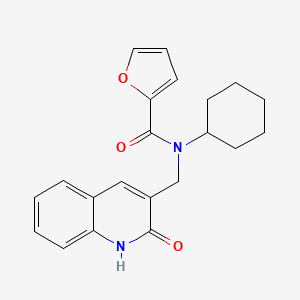
![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7708317.png)
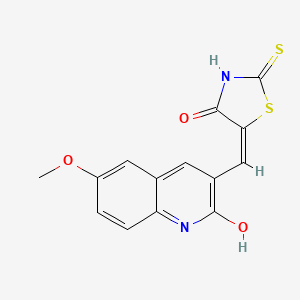
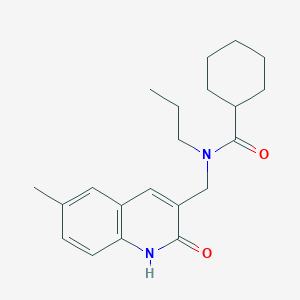
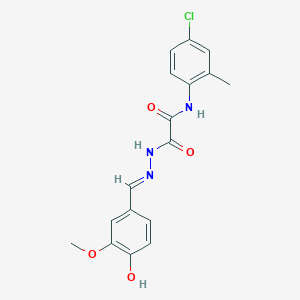
![N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide](/img/structure/B7708343.png)
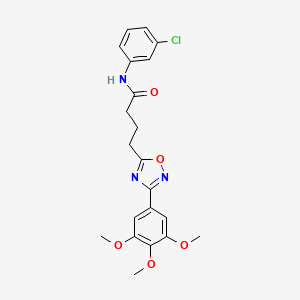
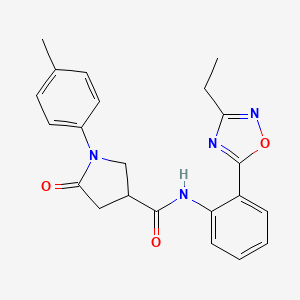
![3-methyl-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7708356.png)

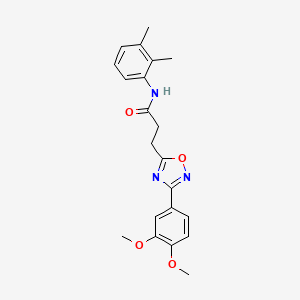

![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7708395.png)
